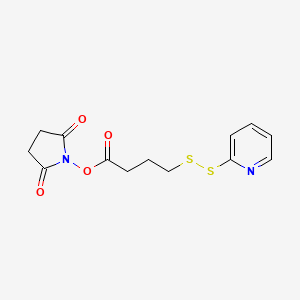
SPDB
Descripción general
Descripción
Single-cell Proteomic DataBase (SPDB) es un repositorio completo para datos generales de proteómica unicelular. Abarca tanto la proteómica unicelular basada en anticuerpos como la basada en espectrometría de masas, proporcionando búsqueda, visualización y descarga de conjuntos de datos/proteínas con formatos unificados .
Aplicaciones Científicas De Investigación
SPDB se utiliza en diversas aplicaciones de investigación científica, incluidas:
Mecanismo De Acción
Los reactivos SPDB, como el mirvetuximab soravtansina, funcionan mediante endocitosis mediada por antígenos. El compuesto es captado por las células tumorales, transportado a los lisosomas y catabolizado para liberar lisina-Nε-sulfo-SPDB-DM4 mediante escisión proteolítica . Este proceso implica la reducción intracelular y la S-metilación del catabolito de lisina-DM4 .
Análisis Bioquímico
Biochemical Properties
N-Succinimidyl 4-(2-pyridyldithio)butanoate interacts with various biomolecules in biochemical reactions. It is used to conjugate antibodies with cytotoxic agents, forming ADCs . The specificity of the antibody allows the cytotoxic agent to be delivered directly to tumor cells .
Cellular Effects
The cellular effects of N-Succinimidyl 4-(2-pyridyldithio)butanoate are primarily observed through its role in ADCs. The ADCs can penetrate solid tumors and overcome potential immunogenicity . The cytotoxic agent, once delivered to the cancer cells, can inhibit cell proliferation and induce apoptosis.
Molecular Mechanism
The molecular mechanism of N-Succinimidyl 4-(2-pyridyldithio)butanoate involves its role as a linker in ADCs. It provides a covalent bridge between the cytotoxic agent and the antibody, allowing the cytotoxic agent to be specifically delivered to cancer cells . The linker must also allow rapid and efficient release of the cytotoxic agent upon internalization of the ADC within cancer cells .
Temporal Effects in Laboratory Settings
The effects of N-Succinimidyl 4-(2-pyridyldithio)butanoate over time in laboratory settings are observed through its stability and degradation. The linker is designed to keep the cytotoxic molecule stably attached to the antibody during formulation, storage, and circulation in plasma .
Dosage Effects in Animal Models
In animal models, the effects of N-Succinimidyl 4-(2-pyridyldithio)butanoate vary with different dosages. In BxPC-3 and MKN-45 xenograft mice, administration of an ADC using this linker markedly inhibited tumor growth without significant change in body weight .
Metabolic Pathways
The metabolic pathways involving N-Succinimidyl 4-(2-pyridyldithio)butanoate are primarily related to its role in ADCs. The ADCs are metabolized within cancer cells, leading to the release of the cytotoxic agent .
Transport and Distribution
N-Succinimidyl 4-(2-pyridyldithio)butanoate, as part of an ADC, is transported and distributed within cells and tissues. The ADCs are designed to be selectively taken up by cancer cells, minimizing damage to healthy tissues .
Subcellular Localization
The subcellular localization of N-Succinimidyl 4-(2-pyridyldithio)butanoate is related to its role in ADCs. Once the ADC is internalized by the cancer cell, the cytotoxic agent is released, which can then interact with its target within the cell .
Métodos De Preparación
SPDB integra abundantes conjuntos de datos de proteómica unicelular de diversas biotecnologías. La preparación implica la recopilación y estandarización de datos de múltiples fuentes, incluidas las tecnologías basadas en anticuerpos y las basadas en espectrometría de masas . Los datos se procesan y formatan para una interacción conveniente con el análisis posterior .
Análisis De Reacciones Químicas
Los reactivos SPDB, como el N-succinimidil 3-(2-piridilditiol) propionato, experimentan reacciones específicas. La porción reactiva a las aminas de los reactivos this compound es el éster de N-hidroxisuccinimida, que reacciona de forma óptima en tampones fosfato, carbonato/bicarbonato o borato a pH 7-8 . La porción reactiva a los sulfhidrilos reacciona con los sulfhidrilos entre pH 7 y 8, lo que da como resultado el desplazamiento de un grupo de piridina-2-tiona .
Comparación Con Compuestos Similares
SPDB se puede comparar con otros compuestos similares, como:
MCC (maleimidometil ciclohexano-1-carboxilato): Otro enlazador utilizado en conjugados anticuerpo-fármaco.
Sulfo-SPDB: Agrega un grupo polar cargado al compuesto.
Hidrazona: Utilizado en CMC-544, otro tipo de enlazador.
This compound es único en su capacidad de integrar y estandarizar datos a gran escala de proteómica unicelular, proporcionando un recurso integral para los investigadores .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHOVKSMJRQOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347476 | |
| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115088-06-7 | |
| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115088067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Pyridyldithio)butanoic acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-SUCCINIMIDYL 4-(2-PYRIDYLDITHIO)BUTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX2C2TAW1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SPDB contribute to the function of Antibody-Drug Conjugates (ADCs)?
A1: this compound acts as a cleavable linker in ADCs. It forms a bridge between a monoclonal antibody and a cytotoxic payload, typically a maytansinoid like DM1 or DM4 [, , , ]. This linker is designed to be stable in circulation but cleavable within the target cancer cell, releasing the potent cytotoxic agent.
Q2: What happens once the ADC with this compound linker reaches the target cancer cell?
A2: The antibody component of the ADC binds to a specific antigen on the surface of the target cancer cell. This binding triggers internalization of the ADC-antigen complex. Once inside the cell, typically within lysosomes, the this compound linker is cleaved [, , ], releasing the maytansinoid payload.
Q3: How does the release of the maytansinoid impact the cancer cell?
A3: Maytansinoids, such as DM1 and DM4, are potent anti-mitotic agents. Upon release from the ADC, they bind to tubulin, a protein critical for cell division. This binding disrupts the formation of microtubules, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) of the cancer cell [, , , , ].
Q4: Is there a possibility of bystander effect with this compound-linked ADCs?
A4: Yes, research suggests that the lipophilic metabolites of disulfide-linked conjugates, like those using this compound, can exert a bystander effect. This means that they can diffuse to and kill neighboring tumor cells, even those that do not express the target antigen []. The generation of S-methyl DM4, a metabolite observed with this compound-DM4 conjugates, may contribute to this bystander killing effect [].
Q5: What is the molecular formula and weight of this compound?
A5: While not explicitly stated in the provided abstracts, the molecular formula of this compound can be deduced as C11H12N2O3S2, and its molecular weight is 284.36 g/mol.
Q6: Have computational methods been used to understand and improve this compound-linked ADCs?
A6: Yes, researchers are using data from cross-reactive model systems involving this compound-linked ADCs to develop multiscale physiologically-based pharmacokinetic models. These models can help to better understand the impact of factors such as target antigen expression and ADC dose on the effectiveness of these therapies [].
Q7: How does the structure of the linker in an ADC affect its activity?
A7: The structure of the linker influences the stability and cleavage properties of the ADC. For instance, disulfide-containing linkers like this compound and SPP are more readily cleaved in the reducing environment of the cytosol or lysosomes compared to the non-cleavable thioether-based linker SMCC [, ]. This difference in cleavability often translates to higher activity for ADCs containing cleavable linkers.
Q8: Are there structural modifications to this compound that affect its properties in ADCs?
A8: Yes, the addition of hydrophilic groups, such as a negatively charged sulfonate group (sulfo-SPDB), to the this compound linker can significantly enhance its properties. These modifications allow for conjugation of hydrophobic drugs, such as maytansinoids, at higher drug-to-antibody ratios (DAR) without causing aggregation or compromising the ADC's affinity for its target [].
Q9: What challenges are associated with formulating this compound-linked ADCs?
A9: Formulating stable aqueous solutions of ADCs, including those with this compound linkers, can be challenging. One study highlights a new stable aqueous formulation developed for the anti-mesothelin immunoconjugate MF-T-SPDB-DM4. This formulation is suitable for direct therapeutic use and can be lyophilized for improved storage stability. The lyophilized powder can be reconstituted with water, yielding a solution appropriate for therapeutic applications [].
Q10: How does the linker in an ADC affect its pharmacokinetic properties?
A10: The type of linker in an ADC can significantly influence its pharmacokinetic behavior. For instance, studies comparing the pharmacokinetics of anti-CanAg ADCs with different linkers revealed that conjugates with the uncleavable thioether linker SMCC displayed a longer half-life and higher overall exposure in tumor tissues compared to conjugates with cleavable disulfide linkers like this compound [, ].
Q11: What factors can influence the pharmacokinetics of this compound-linked ADCs?
A11: Factors such as target antigen expression levels in normal tissues, ADC dose, and drug-to-antibody ratio (DAR) can significantly impact the pharmacokinetics of ADCs, including those utilizing the this compound linker []. High target antigen expression on normal tissues can lead to lower systemic ADC exposure.
Q12: What types of cancer have been studied using this compound-linked ADCs?
A12: Preclinical and clinical studies have investigated the efficacy of this compound-linked ADCs in a variety of cancer types, including multiple myeloma [, , ], ovarian cancer [, , ], renal cancer [, ], gastric cancer [, ], lung cancer [, , ], colorectal cancer [, , ] and acute myeloid leukemia [].
Q13: Has the efficacy of this compound-linked ADCs been demonstrated in in vivo models?
A13: Yes, this compound-linked ADCs have demonstrated efficacy in various in vivo models, including:
- Xenograft Models: Studies using human tumor xenograft models in mice have shown that this compound-linked ADCs can significantly inhibit tumor growth and prolong survival in models of ovarian cancer [], multiple myeloma [, ], and other cancers [, , , ].
- SCID-hu Model: In a SCID-hu model, where human MM cells are implanted into mice, this compound-linked ADCs significantly inhibited tumor growth and extended survival [, ].
- PDX Models: this compound-linked ADCs have demonstrated potent and durable tumor regressions in patient-derived xenograft (PDX) models of various cancers, including ovarian, renal, lung, colorectal, and triple-negative breast cancer (TNBC) [, , , ].
Q14: What is the significance of testing this compound-linked ADCs in PDX models?
A14: PDX models are considered highly clinically relevant because they closely mimic the heterogeneity and drug response of human tumors. The robust activity observed for this compound-linked ADCs in these models strengthens their potential for clinical translation.
Q15: How does the choice of antibody in an this compound-linked ADC affect its targeting?
A15: The antibody component of the ADC determines its specificity. Researchers select antibodies that bind with high affinity to antigens that are preferentially expressed on the surface of cancer cells compared to normal cells [, , , , , , , , , ]. This selective binding is crucial for targeted delivery of the cytotoxic payload and minimizing off-target effects.
Q16: What factors can impact the tumor delivery of this compound-linked ADCs?
A16: The tumor delivery and penetration of ADCs can be influenced by tumor microenvironment factors such as interstitial fluid pressure, tumor vascularity, and the presence of physical barriers like the extracellular matrix. Additionally, the size and charge of the ADC molecule, along with the expression level and internalization rate of the target antigen, can also impact tumor delivery.
Q17: Are there biomarkers that can predict the efficacy of this compound-linked ADCs?
A17: Yes, one study investigated soluble folate receptor 1 (sFOLR1) as a potential biomarker for IMGN853, an anti-FOLR1 ADC utilizing the this compound linker. This study developed a sandwich ELISA to quantify sFOLR1 levels in patient plasma, aiming to assess its correlation with IMGN853 pharmacokinetics and clinical response [].
Q18: What other biomarkers are being explored in the context of ADC therapy?
A18: Beyond target antigen expression, researchers are actively investigating additional biomarkers that could help predict response, monitor treatment efficacy, and identify potential resistance mechanisms to ADCs. These include: * Proliferation markers: Ki-67* DNA damage markers: γH2AX* Apoptosis markers: cleaved caspase-3* Drug transporter expression: MDR1, MRP1* DNA repair pathway activity
Q19: How are this compound-linked ADCs characterized and quantified?
A19: Several analytical techniques are employed to characterize and quantify this compound-linked ADCs, including:* Liquid chromatography-mass spectrometry (LC-MS): This technique is widely used to determine the drug-to-antibody ratio (DAR), assess drug load distribution, and identify and quantify ADC metabolites [, , ].* ELISA (Enzyme-Linked Immunosorbent Assay): This method can be used to quantify the levels of ADC targets, such as soluble FOLR1, in biological fluids like plasma [].* Flow Cytometry: This technique is utilized to measure the expression of target antigens on the surface of cells [, ]. It can also be employed to assess ADC internalization and processing within cells.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)
![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one](/img/structure/B1680983.png)
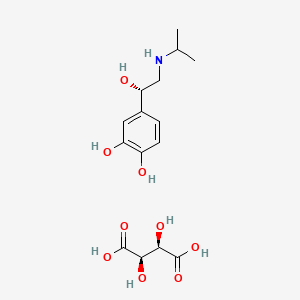

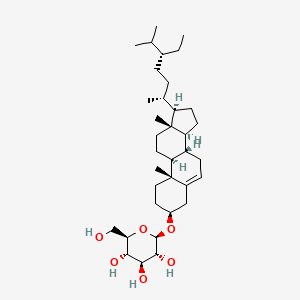
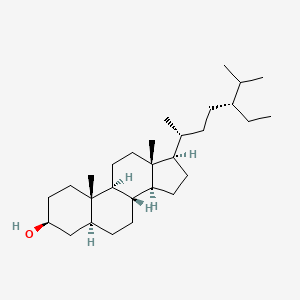

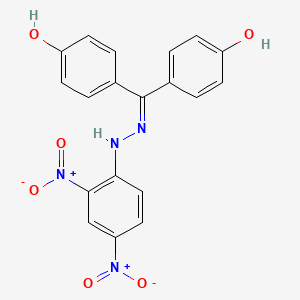
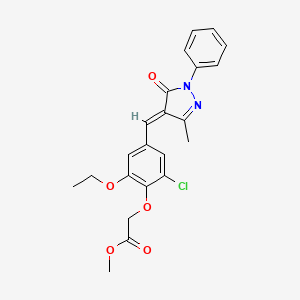
![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)

